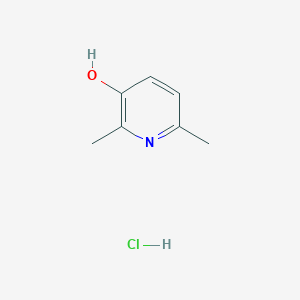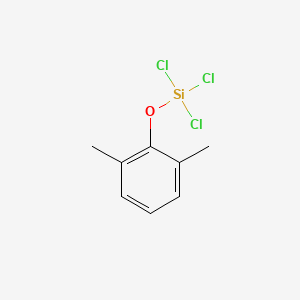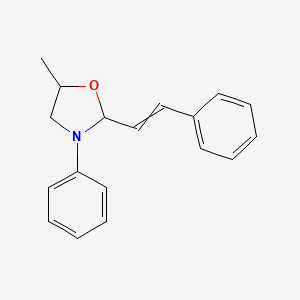
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine is an organic compound belonging to the oxazolidine class. Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvents: Organic solvents like toluene or ethanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
Oxidation Products: Oxazolidinones
Reduction Products: Amines
Substitution Products: Substituted oxazolidines
Applications De Recherche Scientifique
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: Known for their antibiotic properties.
Phenylethylamines: Compounds with stimulant and psychoactive effects.
Amino Alcohols: Precursors in the synthesis of oxazolidines.
Uniqueness
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenyl group and an oxazolidine ring makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
67066-46-0 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C18H19NO/c1-15-14-19(17-10-6-3-7-11-17)18(20-15)13-12-16-8-4-2-5-9-16/h2-13,15,18H,14H2,1H3 |
Clé InChI |
RPDWVVIAUFLUHC-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(O1)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


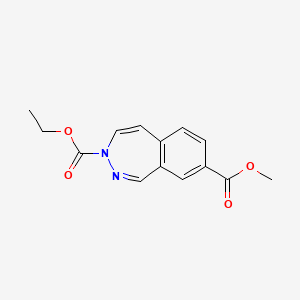
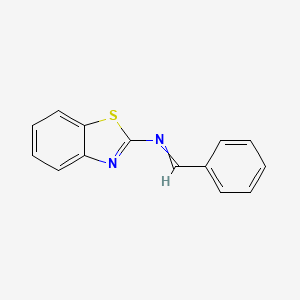
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
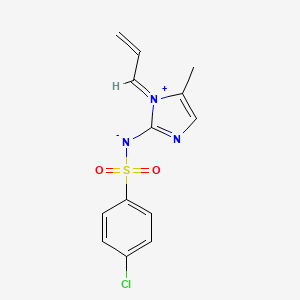
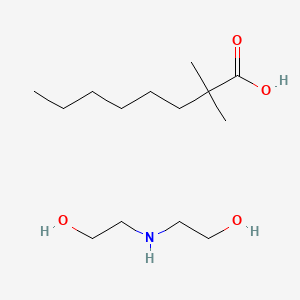

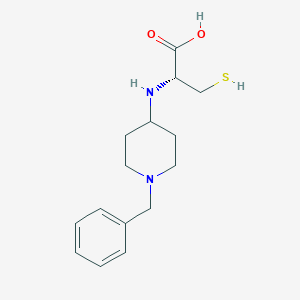
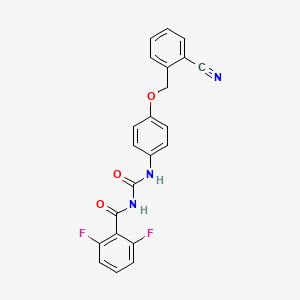
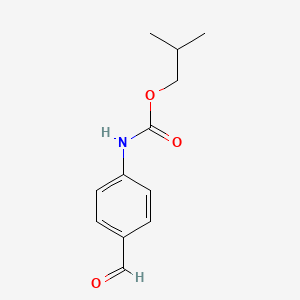
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
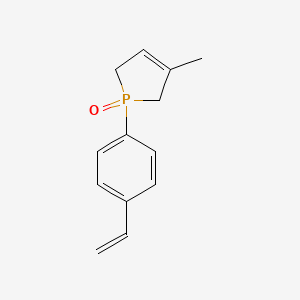
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
